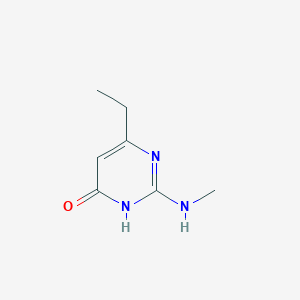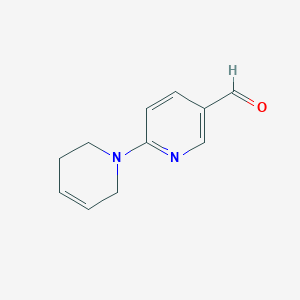![molecular formula C11H20Cl2N4O2 B13238796 1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride](/img/structure/B13238796.png)
1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzotriazole ring and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzotriazole ring, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions. The choice of solvent can also significantly impact the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylaminoethyl group but has a different core structure.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: This compound has a similar functional group but a different aromatic core.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and its benzotriazole core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C11H20Cl2N4O2 |
|---|---|
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-14(2)5-6-15-10-7-8(11(16)17)3-4-9(10)12-13-15;;/h8H,3-7H2,1-2H3,(H,16,17);2*1H |
Clé InChI |
GQSUAFAJFLJWIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C2=C(CCC(C2)C(=O)O)N=N1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
![8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13238742.png)
![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13238747.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)

![3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13238767.png)
![Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13238768.png)

![1-(3-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-OL](/img/structure/B13238774.png)


